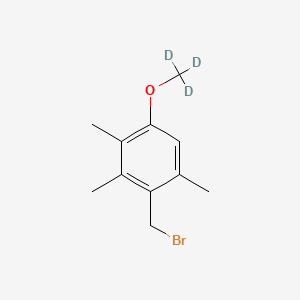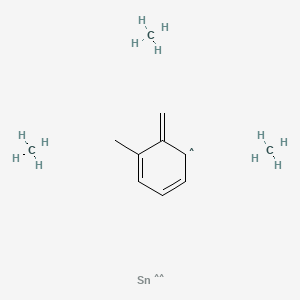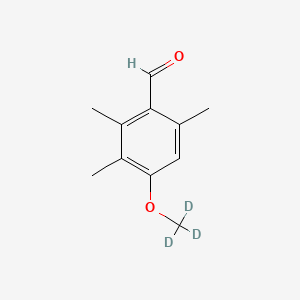
Carbaryl-d7
Vue d'ensemble
Description
Carbaryl-d7 : est une forme deutérée du carbaryl, un insecticide carbamate. Le composé est principalement utilisé comme étalon interne pour la quantification du carbaryl dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Les atomes de deutérium dans le this compound remplacent les atomes d'hydrogène, ce qui le rend utile dans les techniques de dilution isotopique pour une quantification précise.
Mécanisme D'action
Target of Action
Carbaryl-d7, like its parent compound Carbaryl, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it is responsible for the degradation of the neurotransmitter acetylcholine .
Mode of Action
This compound disrupts the normal functioning of the nervous system by adding a carbamyl moiety to the active site of the AChE enzyme . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine at synaptic junctions . The surplus acetylcholine results in overstimulation of the nervous system, causing uncontrolled movement, paralysis, and possible death .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathways in the nervous system . The buildup of acetylcholine at the synapses disrupts the normal transmission of nerve impulses. This disruption can lead to a range of downstream effects, including uncontrolled muscle movements and potential neurotoxicity .
Pharmacokinetics
Carbaryl is known to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to an excess of acetylcholine in the nervous system . This excess can cause a range of cellular effects, including uncontrolled muscle movements, paralysis, and potential neurotoxicity . In addition, this compound, like Carbaryl, may have immunotoxic effects, altering the immune response and potentially leading to hypersensitivity reactions, autoimmune diseases, and cancers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of organic carbon in the environment can influence Carbaryl’s sorption, affecting its availability and toxicity . Furthermore, the widespread use of Carbaryl and presumably this compound in various environments, including agriculture, homes, and veterinary medicine, can lead to broad exposure and potential ecological and health impacts .
Analyse Biochimique
Biochemical Properties
Carbaryl-d7, like its unlabeled counterpart, acts as an inhibitor of acetylcholinesterase (AChE), preventing the buildup of acetylcholine . This interaction with AChE is crucial to its function as an insecticide .
Cellular Effects
This compound, through its inhibition of AChE, can have significant effects on cell function. By preventing the breakdown of acetylcholine, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to AChE, inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter, which can then influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound, as a carbamate insecticide, is likely involved in metabolic pathways related to the metabolism of acetylcholine . It could interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on various factors, including any transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function would depend on various factors, including any targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le carbaryl-d7 est synthétisé en introduisant des atomes de deutérium dans la molécule de carbaryl. Le processus implique généralement la réaction du naphtol deutéré avec l'isocyanate de méthyle. Les conditions de réaction comprennent :
Température : La réaction est généralement effectuée à température ambiante.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus garantit une pureté élevée et une incorporation de deutérium, atteignant souvent une pureté ≥99 % de formes deutérées .
Analyse Des Réactions Chimiques
Types de réactions : Le carbaryl-d7 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés de la naphtoquinone.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe carbamate par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) sont utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Dérivés de la naphtoquinone.
Réduction : Dérivés d'amine.
Substitution : Divers carbamates substitués.
Applications de recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Médecine : Recherche sur les effets toxicologiques du carbaryl et de sa forme deutérée sur divers systèmes biologiques.
Industrie : Utilisé dans le développement de pesticides et d'insecticides, assurant une mesure et un contrôle de qualité précis.
Mécanisme d'action
Le this compound, comme le carbaryl, exerce ses effets en inhibant l'enzyme acétylcholinestérase. Cette inhibition conduit à l'accumulation d'acétylcholine dans la fente synaptique, provoquant une surstimulation du système nerveux . La cible moléculaire est le site actif de l'acétylcholinestérase, où le this compound forme un intermédiaire enzymatique carbamylé, empêchant la dégradation de l'acétylcholine .
Applications De Recherche Scientifique
Carbaryl-d7 has a wide range of applications in scientific research, including:
Medicine: Research on the toxicological effects of carbaryl and its deuterated form on various biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires :
Carbaryl : La forme non deutérée du carbaryl-d7, utilisée comme insecticide.
Carbofuran : Un autre insecticide carbamate ayant des propriétés d'inhibition de l'acétylcholinestérase similaires.
Aldicarb : Un insecticide carbamate hautement toxique ayant un mécanisme d'action similaire.
Unicité du this compound : Le this compound est unique en raison de son incorporation de deutérium, ce qui en fait un étalon interne idéal pour les méthodes analytiques. Ce marquage isotopique permet une quantification précise et une différenciation du carbaryl non deutéré dans des mélanges complexes .
Propriétés
IUPAC Name |
(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBEEMKQHEXEN-CFWCETGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(=O)NC)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661853 | |
| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-56-7 | |
| Record name | 1-Naphthalenyl-2,3,4,5,6,7,8-d7N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


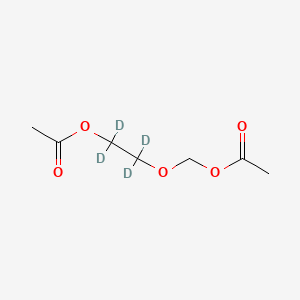
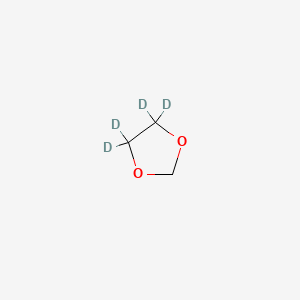
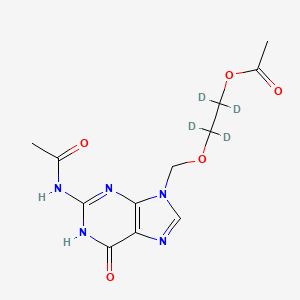

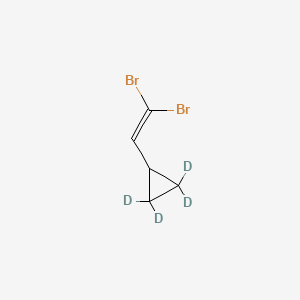
![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)
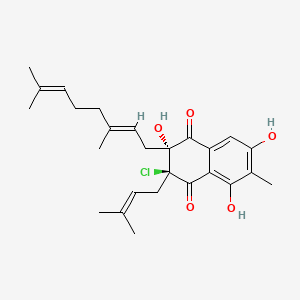
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)

